3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chlorobenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzoic acid derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzoic acids .
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of 3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid.
3-Hydroxybenzoic acid: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a benzoic acid core, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
443294-11-9 |
---|---|
Molekularformel |
C13H9ClO5S |
Molekulargewicht |
312.73 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C13H9ClO5S/c14-10-4-6-12(7-5-10)20(17,18)19-11-3-1-2-9(8-11)13(15)16/h1-8H,(H,15,16) |
InChI-Schlüssel |
LBPLTKYHEPCLFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.